molecular formula C21H20N4O4S B2646087 N-isopropyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinoline-6-sulfonamide CAS No. 1029768-04-4

N-isopropyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinoline-6-sulfonamide

Cat. No. B2646087
CAS RN: 1029768-04-4
M. Wt: 424.48
InChI Key: SAJRKZFXZASTJU-UHFFFAOYSA-N
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Description

N-isopropyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinoline-6-sulfonamide is a useful research compound. Its molecular formula is C21H20N4O4S and its molecular weight is 424.48. The purity is usually 95%.
BenchChem offers high-quality N-isopropyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinoline-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-isopropyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinoline-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities of Sulfonamide Hybrids

Sulfonamides are a critical class of drugs known for their diverse pharmacological properties. These include antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. Recent advances have focused on designing and developing two-component sulfonamide hybrids that incorporate other pharmacologically active scaffolds, such as coumarin, indole, quinoline, isoquinoline, chalcone, pyrazole/pyrazoline, quinazoline, pyrimidine, thiazole, benzothiazole, and pyridine. These hybrids exhibit significant biological activities due to the combined effects of the sulfonamide group and the additional pharmacologically active components (Ghomashi et al., 2022).

Carbonic Anhydrase Inhibitory Activity

A key area of research involving sulfonamide derivatives is their role as carbonic anhydrase inhibitors. Sulfonamides with long, bulky tails have been synthesized and shown to possess excellent inhibitory effects against several isoforms of carbonic anhydrase, a family of enzymes involved in critical physiological processes. These studies underscore the potential of sulfonamide hybrids in developing treatments for conditions like glaucoma, where specific isoforms of carbonic anhydrase are implicated (Bozdağ et al., 2015).

Synthesis of N-Fused Heterocycles

The synthesis of N-fused heterocycles, such as quinoline and isoquinoline derivatives, highlights the chemical versatility of sulfonamide hybrids. Innovative synthetic strategies allow for the construction of multifunctional N-fused tricycles, which are of significant interest due to their bioactive potential. These methodologies enable efficient access to a variety of heteroarenes, demonstrating the applicability of sulfonamide hybrids in medicinal chemistry and drug design (Liu et al., 2022).

Antimicrobial Activity

The functionalization of heterocyclic molecules with sulfonamide groups has also been explored for antimicrobial applications. Novel N-sulfonates containing pyridyl, quinolyl, and isoquinolyl groups have been synthesized and evaluated for their antimicrobial and antifungal activities, showcasing the therapeutic potential of these compounds (Fadda et al., 2016).

properties

IUPAC Name

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-N-propan-2-yl-1H-quinoline-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-12(2)25-30(27,28)15-8-9-18-16(10-15)19(26)17(11-22-18)21-23-20(24-29-21)14-6-4-13(3)5-7-14/h4-12,25H,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJRKZFXZASTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)S(=O)(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopropyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinoline-6-sulfonamide

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